(3S)-4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol
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Overview
Description
(3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol: is a chemical compound that features a tetrahydrofuran ring substituted with a 2-methyl-1H-imidazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Imidazole Group: The imidazole group can be introduced via nucleophilic substitution reactions, where a suitable imidazole derivative reacts with the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological targets.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3S)-4-(1H-imidazol-1-yl)tetrahydrofuran-3-ol: Similar structure but lacks the methyl group on the imidazole ring.
(3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-2-ol: Similar structure but with the hydroxyl group at a different position.
Uniqueness
The presence of the 2-methyl group on the imidazole ring in (3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(3S)-4-(2-methylimidazol-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C8H12N2O2/c1-6-9-2-3-10(6)7-4-12-5-8(7)11/h2-3,7-8,11H,4-5H2,1H3/t7?,8-/m1/s1 |
InChI Key |
RWRPTVDSEVXCAX-BRFYHDHCSA-N |
Isomeric SMILES |
CC1=NC=CN1C2COC[C@H]2O |
Canonical SMILES |
CC1=NC=CN1C2COCC2O |
Origin of Product |
United States |
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